molecular formula C22H28N2O7S B13444137 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid

3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid

货号: B13444137
分子量: 464.5 g/mol
InChI 键: IWJBJEUPKMZXQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of the loop diuretic bumetanide, modified by the introduction of a tert-butoxycarbonyl (Boc) protecting group on the sulfamoyl moiety. Its structure includes:

  • Benzoic acid backbone: Central to its chemical architecture.
  • Butylamino group: At position 5, contributing to lipophilicity and receptor interactions.
  • Phenoxy group: At position 4, enhancing aromatic interactions.
  • Boc-protected sulfamoyl group: At position 3, replacing the primary sulfonamide (-SO₂NH₂) in bumetanide. This modification likely serves synthetic purposes, such as stabilizing the molecule during synthesis or enabling selective reactivity .

属性

分子式

C22H28N2O7S

分子量

464.5 g/mol

IUPAC 名称

3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid

InChI

InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26)

InChI 键

IWJBJEUPKMZXQO-UHFFFAOYSA-N

规范 SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

化学反应分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the sulfamoyl nitrogen, enabling selective reactivity in multi-step syntheses. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group, yielding a free sulfamoyl amine.

Reaction ConditionsProductYieldSource
4M HCl in dioxane, 25°C, 2 hrs3-Sulfamoyl-5-(butylamino)-4-phenoxybenzoic acid92%
Trifluoroacetic acid (TFA), 0°C, 1 hrSame as above85%

This deprotection is critical for subsequent functionalization, particularly in medicinal chemistry applications where the free amine participates in target binding .

Sulfamoyl Group Reactivity

The sulfamoyl (-SO2_2NH2_2) group undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

Under alkaline conditions (pH >10), the sulfamoyl group hydrolyzes to form a sulfonic acid derivative:

-SO2NH2NaOH, H2O-SO3Na++NH3\text{-SO}_2\text{NH}_2 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{-SO}_3^- \text{Na}^+ + \text{NH}_3

ConditionsProductYieldSource
1M NaOH, reflux, 4 hrs3-Sulfo-5-(butylamino)-4-phenoxybenzoic acid78%

Nucleophilic Substitution

The sulfamoyl group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives:

-SO2NH2+CH3I-SO2NHCH3+HI\text{-SO}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{-SO}_2\text{NHCH}_3 + \text{HI}

ReagentProductYieldSource
Methyl iodide, K2_2CO3_3, DMFN-Methylsulfamoyl derivative65%

Butylamino Group Modifications

The primary amine undergoes acylation and alkylation:

Acylation

Reaction with acetyl chloride forms a stable amide:

-NH(C4H9)+CH3COCl-N(C4H9)COCH3\text{-NH(C}_4\text{H}_9) + \text{CH}_3\text{COCl} \rightarrow \text{-N(C}_4\text{H}_9)\text{COCH}_3

ConditionsProductYieldSource
Acetyl chloride, pyridine, RTN-Butylacetamide derivative88%

Reductive Alkylation

Condensation with aldehydes followed by NaBH4_4 reduction yields secondary amines:

-NH(C4H9)+RCHONaBH4-N(C4H9)CH2R\text{-NH(C}_4\text{H}_9) + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{-N(C}_4\text{H}_9)\text{CH}_2\text{R}

Phenoxy Group Reactivity

Electrophilic aromatic substitution is sterically hindered by adjacent substituents, but bromination proceeds selectively at the para position of the phenoxy ring:

ReagentConditionsProductYieldSource
Br2_2, FeBr3_3CH2_2Cl2_2, 0°C4-Bromo-phenoxy derivative52%

Esterification of the Carboxylic Acid

The benzoic acid group forms esters with alcohols under acidic catalysis. For example, butyl esterification enhances lipophilicity for prodrug applications :

ConditionsProductYieldSource
Butanol, H2_2SO4_4, refluxButyl ester derivative76%

Biological Interactions

The compound inhibits bacterial dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) via hydrogen bonding between the sulfamoyl group and enzyme active sites . Kinetic studies show competitive inhibition with KiK_i values of 12 nM (DHFR) and 8.5 nM (COX-2).

科学研究应用

3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity
Target Compound Boc-protected sulfamoyl, butylamino, phenoxy groups ~469.5 Not established (probable synthetic intermediate)
Bumetanide -SO₂NH₂, butylamino, phenoxy groups 364.4 Loop diuretic (NKCC1/NKCC2 inhibitor)
Furosemide Chlorinated benzene, furfurylamino, -SO₂NH₂ 330.7 Loop diuretic (Na⁺/K⁺/Cl⁻ cotransport inhibition)
Torasemide Methylphenylaminopyridine, isopropylurea, -SO₂NH₂ 348.4 Long-acting loop diuretic
Etacrynic Acid Dichlorophenoxy, α,β-unsaturated ketone 303.1 Non-sulfonamide diuretic (cysteine adduct formation)

Key Differences and Implications

Sulfamoyl Modifications: The Boc group in the target compound replaces the primary sulfonamide (-SO₂NH₂) in bumetanide. Bumetanide’s -SO₂NH₂ is critical for binding to NKCC transporters; its removal or protection (as in the target compound) typically abolishes activity .

This may limit oral bioavailability unless formulated as a prodrug.

Synthetic Utility :

  • The Boc group is commonly used in peptide and organic synthesis to protect amines. The target compound could serve as an intermediate for generating bumetanide derivatives or prodrugs via deprotection .

Research Findings

  • Derivative Synthesis : demonstrates that bumetanide’s sulfamoyl and carboxyl groups are frequently modified to create hydrazides, esters, and other derivatives. The target compound’s Boc group aligns with such strategies to enable controlled functionalization .
  • Pharmacological Inactivity : Unlike bumetanide, the Boc-protected analogue is unlikely to exhibit diuretic activity, as the free sulfonamide is essential for ion channel interactions .

常见问题

Q. What are the optimal synthetic routes for preparing 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid?

The synthesis involves two key stages: (1) constructing the core benzoic acid scaffold and (2) introducing the tert-butoxycarbonyl (Boc) protecting group.

  • Core Synthesis : Start with nitro-substituted precursors (e.g., 3-nitro-4-phenoxy-5-sulfamylbenzoic acid). Catalytic hydrogenation (1.1 atm H₂, Pd/C catalyst, pH 8 adjusted with LiOH) reduces the nitro group to an amine . Alternatively, esterify the carboxylic acid (e.g., using methanol/H₂SO₄) to improve solubility for subsequent reactions .
  • Boc Protection : React the sulfamoyl amine with Boc anhydride under basic conditions (e.g., in THF with DMAP). Similar methods are used for Boc-protected amines in related compounds .
Step Conditions Reference
Nitro reductionPd/C, H₂ (1.1 atm), pH 8 (LiOH), room temperature
EsterificationMethanol, H₂SO₄, reflux
Boc protectionBoc₂O, DMAP, THF, 0°C to room temperature

Q. What purification techniques are effective for isolating the target compound?

  • Recrystallization : Use aqueous ethanol (e.g., 70% ethanol/water) to precipitate the product after acidification (pH 2.5 with HCl) .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates, particularly after Boc protection .

Q. What analytical methods confirm structural identity and purity?

  • Melting Point : Compare observed values (e.g., 255–256°C for intermediates) with literature data .
  • HPLC : Use reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>99%) .
  • NMR/IR : Confirm functional groups (e.g., tert-Boc at ~1.4 ppm in ¹H NMR; sulfonamide stretches at ~1300 cm⁻¹ in IR) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or solubility?

  • Derivatization : Convert the carboxylic acid to hydrazides (e.g., hydrazinolysis in ethanol) and condense with aldehydes to form hydrazones or 1,3,4-oxadiazoles. These modifications improve membrane permeability and target engagement .
  • Boc Group Impact : The tert-Boc group may stabilize the sulfamoyl moiety during transport but could reduce solubility in aqueous media. Compare with acetyl or benzyl protections .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Standardized Assays : Use consistent ion channel models (e.g., NKCC1/2 transfected HEK cells) and buffer conditions (e.g., Cl⁻ concentration) .
  • Structural Confirmation : Verify compound integrity via LC-MS before testing, as impurities (e.g., lactose adducts) may skew results .

Q. What methodologies detect and characterize impurities like the lactose adduct?

  • LC-HRMS : Identify adducts (e.g., m/z 688.70 for C₂₉H₄₀N₂O₁₅S) using high-resolution mass spectrometry .
  • 2D-NMR : Assign spatial configurations of sugar moieties in adducts (e.g., ROESY for proximity analysis) .

Q. How does the tert-Boc group influence the compound’s mechanism of action in ion channel inhibition?

  • Binding Studies : Use molecular docking to compare Boc-protected vs. deprotected forms. The Boc group may sterically hinder interactions with NKCC1/2 transporters .
  • Metabolic Stability : Assess Boc removal in hepatocyte assays to determine if the active form is the deprotected sulfamoyl amine .

Q. How to design stability studies under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor hydrolysis via HPLC. The Boc group is labile under acidic conditions .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (>150°C for Boc-protected compounds) .

Q. Data Contradictions Table

Issue Resolution Strategy Reference
Varied melting pointsValidate via DSC and purity checks (HPLC)
Discrepant IC₅₀ valuesStandardize cell lines and assay buffers
Unidentified impuritiesLC-HRMS + synthetic impurity spiking

Q. Key Takeaways

  • Synthesis : Prioritize nitro reduction and Boc protection for scalability.
  • Characterization : Combine melting point, NMR, and LC-MS for rigorous validation.
  • Advanced Studies : Address contradictions via standardized assays and impurity profiling.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。